molecular formula C10H9NO B1582177 4-Methoxyquinoline CAS No. 607-31-8

4-Methoxyquinoline

Cat. No. B1582177
CAS RN: 607-31-8
M. Wt: 159.18 g/mol
InChI Key: RWTCJCUERNMVEZ-UHFFFAOYSA-N
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Description

4-Methoxyquinoline is an organic compound with the chemical formula C10H9NO . It is a nitrogen-based heterocyclic aromatic compound .


Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . The Vilsmeier–Haack reaction has been used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes . The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular weight of 4-Methoxyquinoline is 159.1846 . The IUPAC Standard InChI is InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 .


Chemical Reactions Analysis

Quinolines undergo nucleophilic and electrophilic substitution reactions . They can be prepared from α,β-unsaturated aldehydes . The Vilsmeier–Haack reaction has been used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes . The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Physical And Chemical Properties Analysis

4-Methoxyquinoline has a molecular weight of 159.1846 . The IUPAC Standard InChI is InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 . More detailed physical and chemical properties such as phase change data, mass spectrum, and gas chromatography data are available from NIST .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 4-Methoxyquinoline derivatives, such as 4-Chloro-8-methoxyquinoline, have been synthesized through various chemical reactions. These derivatives are often characterized using NMR and MS techniques to confirm their structure (Jiang Jia-mei, 2010).

Biological and Medical Research

  • Antiproliferative Activity : Research on 5-amino-6-methoxyquinoline derivatives has shown significant antiproliferative activity against various cancer cell lines. These compounds have been studied for their potential as tubulin polymerization inhibitors (Hsueh-Yun Lee et al., 2011).
  • Chemosensor Applications : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a chemosensor for cadmium, showing potential for measuring Cd2+ concentrations in waste effluents and food products (L. Prodi et al., 2001).
  • Antimicrobial and Antifungal Properties : The novel compound 4-chloro-8-methoxyquinoline-2(1H)-one has been synthesized and evaluated for antimicrobial activities against bacterial and fungal strains. It has shown promising results as an effective antimicrobial agent (S. Murugavel et al., 2017).

Environmental and Analytical Applications

  • Fluorescence Studies : The absorption and fluorescence spectra of 6-methoxyquinoline have been studied, contributing to our understanding of its photophysical properties. This research helps in understanding the fluorescent behavior of such compounds in different media (S. Schulman et al., 1974).

Drug Development and Pharmacology

  • Apoptosis Induction and Anticancer Properties : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-methoxyquinoline, has been identified as a potent apoptosis inducer and an effective anticancer agent. It has shown high efficacy in breast cancer and other mouse xenograft models (N. Sirisoma et al., 2009).

Advanced Materials and Sensors

  • Synthesis for Material Science : Research on the synthesis of 4-brominated and 4-iodinated methoxyquinolines provides key building blocks for the development of new materials, particularly in the field of antibiotics (T. Flagstad et al., 2014).

Safety And Hazards

4-Methoxyquinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .

Future Directions

Quinoline and its derivatives have found applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTCJCUERNMVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334791
Record name 4-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyquinoline

CAS RN

607-31-8
Record name 4-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 15 mL of methanol containing 4.02 g of 4-hydroxyquinoline and 130 mL of an acetonitrile solution, 5.01 g of diisopropylethylamine and 19.4 mL of a 2.0 mol/L trimethylsilyldiazomethane/hexane solution were added at room temperature, and the mixture was stirred for 13 hours, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [silica gel; Chromatorex-NH, manufactured by Fuji Silysia Chemical Ltd., eluent; hexane:ethyl acetate 2:1] to obtain 1.79 g of a yellow oily substance, 4-methoxyquinoline.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of sodium methoxide (33 g) in methanol (130 ml), 4-chloroquinoline (10 g) was added under stirring. The mixture was heated under reflux for 6 hours. After cooling, the reaction mixture was concentrated, then dissolved in dichloromethane (250 ml) and washed with water (250 ml). The organic layer was dried over sodium sulfate. The solvent was evaporated to give a yellow oil (7.39 g, 76% yield) which was not purified.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
440
Citations
GR Clemo, WH Perkin - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
The literature contains, however, no mention of 4-tetrahydroquinolone (III), although it is obvious that such a substance must be of considerable interest, not only on account of its …
Number of citations: 34 pubs.rsc.org
GF Tucker Jr, JL Irvin - Journal of the American Chemical Society, 1951 - ACS Publications
Apparent ionization exponents for 4-hydroxyquinoline (4-quinolone), 4-methoxyquinoline and N-methyl-4-quinolone have been determined by combined spectrophotometry and …
Number of citations: 71 pubs.acs.org
RB Moodie, JR Penton, K Schofield - Journal of the Chemical Society …, 1971 - pubs.rsc.org
… Rates of nitration for 4-hydroxyquinoline, 1methyl-4-quinoloneJ and 4-methoxyquinoline were measured by following the increases in absorbance at 350, 350, and 334 nm, respectively…
Number of citations: 2 pubs.rsc.org
Y Tanaka - Bulletin of the Chemical Society of Japan, 1956 - journal.csj.jp
… , was boiled with sodium methylate to convert to 4-methoxyquinoline 1-oxide(III). The synthetical … by the author, and by the application of his method to 4-methoxyquinoline 1-oxide(III), 4-…
Number of citations: 7 www.journal.csj.jp
DG Markees, LS Schwab - Helvetica Chimica Acta, 1972 - Wiley Online Library
… (13a) also fails to rearrange under conditions which bring about rapid rearrangement of 4-methoxyquinoline. Because of these observations we wished to ascertain that the cyclization …
Number of citations: 26 onlinelibrary.wiley.com
A Albini, E Fasani, LM Dacrema - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… The formation of 4-methoxyquinolin-3-01 (9) from (lc) has precedent in an analogous photoreaction of 2-cyano-4-methoxyquinoline 1-oxide.6 It may be further discussed whether the …
Number of citations: 25 pubs.rsc.org
TA Khoza, MM Maluleka, N Mama, MJ Mphahlele - Molecules, 2012 - mdpi.com
… pot operation the corresponding 2-aryl-6,8-dibromo-4-methoxyquinoline (major) and 2-aryl-6,8-… Suzuki-Miyaura cross-coupling of the 6,8-dibromo-4-methoxyquinoline derivatives with …
Number of citations: 11 www.mdpi.com
R Somanathan, KM Smith - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
Acid‐catalyzed condensation of a series of 3‐oxoalkanoic acid esters with aniline affords the corresponding 2‐alkyl‐4‐quinolones in good yield. Treatment of these compounds with …
Number of citations: 55 onlinelibrary.wiley.com
S Goodwin, AF Smith, EC Horning - Journal of the American …, 1957 - ACS Publications
(5) L. Knorr and E. Fertig, Bcr „30, 937 (1897).(6) B. Witkop and JB Patrick, Tars Journal, 74, 3855 (1052).(7) RC Fuson and DM Burness, ibid., 68, 1270 (1946),(*) o, w. Ewing «id a. A· …
Number of citations: 38 pubs.acs.org
R Hull, PJ van den Broek, ML Swain - Journal of the Chemical Society …, 1975 - pubs.rsc.org
7-Chloro-4-methoxyquinoline undergoes ring scission on treatment with thiophosgene and barium carbonate. The resulting 4-chloro-2-isothiocyanato-β-methoxycinnamaldehyde (3) …
Number of citations: 22 pubs.rsc.org

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